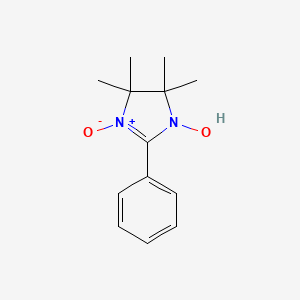

1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium

Description

1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium (CAS: 18796-01-5) is a substituted imidazole derivative with a unique combination of functional groups and substituents. Its molecular formula is C₁₃H₁₈N₂O₂, featuring a hydroxy group at position 1, an oxido group at position 3, four methyl groups (two each at positions 4 and 5), and a phenyl group at position 2 . Key physical properties include a melting point of 188–194°C, a high estimated boiling point of 376.62°C, and a density of 1.0844 g/cm³ . The compound’s structure imparts distinct electronic and steric properties, making it relevant in catalysis and supramolecular chemistry, as suggested by its structural analogs .

Properties

IUPAC Name |

1-hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-12(2)13(3,4)15(17)11(14(12)16)10-8-6-5-7-9-10/h5-9,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKUQZKKYGQOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C([N+](=C(N1O)C2=CC=CC=C2)[O-])(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTIO typically involves the reaction of 2-phenyl-4,4,5,5-tetramethylimidazoline with an oxidizing agent. One common method includes the use of hydrogen peroxide in the presence of a catalyst to oxidize the imidazoline derivative to PTIO .

Industrial Production Methods

Industrial production of PTIO follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

PTIO undergoes various chemical reactions, including:

Oxidation: PTIO can be oxidized to form its corresponding cation.

Reduction: It can also be reduced to form its anion.

Disproportionation: In the presence of certain metal ions, PTIO can undergo electron-transfer disproportionation.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Reaction Conditions: Reactions are typically carried out in organic solvents like acetonitrile under controlled temperatures.

Major Products

The major products formed from these reactions include the oxidized and reduced forms of PTIO, which are useful in various applications such as redox mediators in batteries .

Scientific Research Applications

PTIO has a wide range of applications in scientific research:

Chemistry: Used as a redox mediator in electrochemical studies and batteries.

Biology: Employed in the detection and trapping of nitric oxide, a crucial signaling molecule in biological systems.

Medicine: Investigated for its potential antioxidant properties and its role in mitigating oxidative stress.

Industry: Utilized in the development of advanced materials and as a standard in antioxidant assays

Mechanism of Action

PTIO exerts its effects primarily through its ability to trap nitric oxide. The reaction between PTIO and nitric oxide produces nitrogen dioxide and derivatives of PTIO. This reaction can be monitored using electron spin resonance spectroscopy, providing insights into the presence and concentration of nitric oxide in various systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to the 1-hydroxyimidazole-3-oxide family. Key structural analogs include:

Substituent Effects on Properties

- Ethyl groups may lower melting points due to reduced crystal packing efficiency. The phenyl group at position 2 enhances π-π interactions, advantageous in supramolecular applications , whereas methoxy-substituted analogs (e.g., C19 ) exhibit altered electronic profiles due to electron-donating methoxy groups.

Acid-Base and Redox Behavior :

Physical and Chemical Properties

Biological Activity

1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium is . The compound features an imidazole ring which is known for its various biological roles. Its structural components suggest potential antioxidant properties due to the presence of the hydroxyl and oxido groups.

Research indicates that compounds with imidazole rings often exhibit biological activities through several mechanisms:

- Antioxidant Activity : The hydroxyl group can donate electrons, neutralizing free radicals.

- Enzyme Inhibition : Imidazole derivatives can act as inhibitors for various enzymes involved in metabolic processes.

Biological Activity Overview

1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium has been studied for its effects on various biological systems. Below are key findings from recent studies:

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxic Effects

In vitro studies have shown that the compound possesses cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in targeted cells while sparing normal cells.

Neuroprotective Effects

Recent research highlights the neuroprotective potential of this compound. It has been shown to reduce neuronal cell death in models of neurodegenerative diseases by modulating oxidative stress and inflammatory pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity in vitro with IC50 values comparable to standard antioxidants. |

| Study 2 | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |

| Study 3 | Investigated neuroprotective effects in a rat model of Parkinson's disease, resulting in reduced motor deficits and lower levels of oxidative markers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.